![molecular formula C20H18BrNO4 B2685442 2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methoxybenzamide CAS No. 2097903-41-6](/img/structure/B2685442.png)
2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methoxybenzamide
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Overview
Description
2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- Examples : The hydromethylation sequence was applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Application : Among derivatives of this compound, certain analogs (e.g., compounds 1a and 1b) exhibit good antimicrobial potential .
Catalytic Protodeboronation
Antimicrobial Potential
Boron Reagents for Suzuki–Miyaura Coupling
Mechanism of Action
Target of Action
The compound “2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methoxybenzamide” contains a furan ring and an indole nucleus . Compounds containing these structures have been found to bind with high affinity to multiple receptors , which could potentially be the primary targets of this compound.
Mode of Action
Compounds containing a furan ring and an indole nucleus are known to participate in various types of reactions, such as electrophilic substitution .
Biochemical Pathways
Compounds containing a furan ring and an indole nucleus are known to participate in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Compounds containing a furan ring and an indole nucleus have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
2-bromo-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-25-15-8-9-17(21)16(11-15)20(24)22-12-18(23)13-4-6-14(7-5-13)19-3-2-10-26-19/h2-11,18,23H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCXTNLOZCHLGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methoxybenzamide |
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